2-methylpyridine-4-sulfonic Acid
Overview
Description
2-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a sulfonic acid group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridine-4-sulfonic acid typically involves the sulfonation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with sulfur trioxide or oleum, which introduces the sulfonic acid group at the 4-position. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel in a continuous flow setup can enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce compounds with different functional groups .
Scientific Research Applications
2-Methylpyridine-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpyridine-4-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
- Pyridine-3-sulfonic acid
- Pyridine-4-sulfonic acid
- 2-Methylpyridine-3-sulfonic acid
Comparison: 2-Methylpyridine-4-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which influence its reactivity and applications. Compared to pyridine-3-sulfonic acid and pyridine-4-sulfonic acid, the presence of the methyl group at the 2-position enhances its stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-methylpyridine-4-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNSNOLDXDAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376511 | |
Record name | 2-methylpyridine-4-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408533-46-0 | |
Record name | 2-methylpyridine-4-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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